Product packaging for Methyl [2-(diethylamino)ethoxy]acetate(Cat. No.:CAS No. 89207-17-0)

Methyl [2-(diethylamino)ethoxy]acetate

Cat. No.: B14134987
CAS No.: 89207-17-0
M. Wt: 189.25 g/mol
InChI Key: IYVNZSNJHZEQOY-UHFFFAOYSA-N
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Description

Overview of Structure-Function Relationships in Related Chemical Classes

The functionality of alkoxyamine esters is intrinsically linked to their molecular architecture. The ester group, with its carbonyl and ether linkages, serves as a primary site for chemical transformations such as hydrolysis and transesterification. The reactivity of the ester is influenced by the electronic and steric nature of the substituent groups.

The relationship between the structure of tertiary amines and their chemical activity has been a subject of academic inquiry. Studies have shown that the steric hindrance and electronic effects of the substituents on the nitrogen atom can significantly impact the amine's nucleophilicity and catalytic activity. For instance, in the context of CO2 capture, the structure of tertiary amines is a critical determinant of their absorption capacity and reaction kinetics.

Rationale for Investigating Methyl [2-(diethylamino)ethoxy]acetate within Academic Contexts

The academic interest in a specific compound like this compound stems from its potential to serve as a model system for studying the interplay of its constituent functional groups. The presence of an ester, an ether linkage, and a tertiary amine within a single molecule provides a platform to explore intramolecular interactions and their influence on chemical reactivity.

A primary motivation for its investigation is in the field of synthetic chemistry. The synthesis of such esters can be approached through various methods, including the esterification of the corresponding alcohol, 2-(2-diethylaminoethoxy)ethanol (B27993). A patented method for preparing organic esters of 2-(2-diethylaminoethoxy)-ethanol highlights two main approaches: reaction with a carbonyl halogenide (acid chloride) or transesterification of a methyl or ethyl ester. google.com These synthetic routes offer opportunities to study reaction kinetics, catalyst efficiency, and purification techniques.

For the synthesis of this compound, one could envision the reaction of 2-(2-diethylaminoethoxy)ethanol with acetyl chloride or the transesterification of methyl acetate (B1210297). The latter process would involve heating 2-(2-diethylaminoethoxy)ethanol with an excess of methyl acetate in the presence of a suitable catalyst, such as a sodium alkoxide, followed by distillation to remove the more volatile methanol (B129727) and drive the equilibrium towards the desired product.

Furthermore, the investigation of such compounds contributes to the broader understanding of structure-property relationships. By systematically modifying the alkyl groups on the nitrogen atom or the ester moiety, researchers can probe how these changes affect physicochemical properties such as boiling point, solubility, and spectroscopic characteristics.

While specific research findings for this compound are not widely documented in publicly accessible literature, the study of its synthesis and properties provides valuable insights into the behavior of multifunctional organic molecules.

Physicochemical Properties of Related Compounds

Due to the limited availability of specific experimental data for this compound, the properties of analogous compounds can provide valuable estimates. The following table presents data for closely related ethoxyacetate esters.

PropertyMethyl 2-ethoxyacetateEthyl ethoxyacetate
Molecular Formula C5H10O3C6H12O3
Molecular Weight 118.13 g/mol 132.16 g/mol
Boiling Point Not specifiedData available
Form SolidNot specified

Data for Methyl 2-ethoxyacetate sourced from Sigma-Aldrich. sigmaaldrich.com Data for Ethyl ethoxyacetate sourced from PubChem. nih.gov

Spectroscopic Data of Analogous Compounds

For a compound like Ethyl ethoxyacetate , the following spectroscopic data points are documented:

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester group, typically around 1740-1760 cm⁻¹, and C-O stretching vibrations for both the ester and ether linkages.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. For Ethyl ethoxyacetate, prominent peaks are observed at m/z 59, 31, 29, 88, and 60. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the ethyl groups of the ester and ether moieties, as well as the methylene (B1212753) protons adjacent to the oxygen atoms and the carbonyl group.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethoxy groups, and the methylene carbons of the backbone.

Spectroscopic data for Ethyl ethoxyacetate sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO3 B14134987 Methyl [2-(diethylamino)ethoxy]acetate CAS No. 89207-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89207-17-0

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

methyl 2-[2-(diethylamino)ethoxy]acetate

InChI

InChI=1S/C9H19NO3/c1-4-10(5-2)6-7-13-8-9(11)12-3/h4-8H2,1-3H3

InChI Key

IYVNZSNJHZEQOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 2 Diethylamino Ethoxy Acetate

Established Synthetic Pathways and Precursors

The traditional synthesis of Methyl [2-(diethylamino)ethoxy]acetate relies on well-established organic reactions. These methods primarily involve the formation of the ester functional group through direct esterification or transesterification, or the construction of the ether linkage via alkylation strategies.

Esterification Reactions

Esterification represents a fundamental approach to the synthesis of this compound. This method involves the reaction of a carboxylic acid precursor, [2-(diethylamino)ethoxy]acetic acid, with methanol (B129727) in the presence of an acid catalyst.

The synthesis of the requisite [2-(diethylamino)ethoxy]acetic acid precursor can be accomplished through a multi-step sequence. A plausible route begins with the alkylation of 2-(diethylamino)ethanol (B1670525) with a protected haloacetic acid, such as methyl bromoacetate, followed by hydrolysis of the resulting ester to yield the free acid. The subsequent esterification with methanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), yields the final product. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

General conditions for Fischer esterification are applicable here, involving refluxing the carboxylic acid with an excess of methanol.

Table 1: Representative Conditions for Fischer Esterification

ParameterConditionPurpose
Reactants[2-(diethylamino)ethoxy]acetic acid, MethanolFormation of the methyl ester
CatalystConcentrated H₂SO₄ or p-TsOHTo protonate the carbonyl oxygen, increasing electrophilicity
SolventMethanol (in excess)Acts as both reactant and solvent, driving equilibrium
TemperatureRefluxTo increase reaction rate
Work-upNeutralization, Extraction, DistillationIsolation and purification of the final product

Transesterification Processes

Transesterification offers an alternative pathway where an existing ester is transformed into the desired product by reaction with an alcohol in the presence of a catalyst. For the synthesis of this compound, this could involve the reaction of 2-(diethylamino)ethanol with a simple methyl ester, such as methyl acetate (B1210297) or methyl glycolate.

This process can be catalyzed by either acids or bases. Base-catalyzed transesterification, often employing catalysts like sodium methoxide (B1231860) (NaOMe), is typically faster and proceeds under milder conditions than acid-catalyzed reactions. doaj.org The mechanism involves the nucleophilic attack of the alkoxide, generated from 2-(diethylamino)ethanol and the base, on the carbonyl carbon of the starting ester. masterorganicchemistry.com To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol from methyl acetate) is typically removed by distillation.

A study on the transesterification of fatty acid methyl esters with 3-phenylamino-1,2-propanediol using sodium methoxide as a catalyst demonstrated that reaction yields increase with temperature and ester concentration. doaj.org Similar principles would apply to the synthesis of the target compound.

Table 2: General Conditions for Base-Catalyzed Transesterification

ParameterConditionReference Finding
ReactantsMethyl Acetate/Glycolate, 2-(Diethylamino)ethanol-
CatalystSodium Methoxide (NaOMe)Effective catalyst for transesterification with amino alcohols. doaj.org
Temperature120-140 °CYields increase with temperature up to an optimal point. doaj.org
PressureVacuumAids in the removal of the methanol byproduct to shift equilibrium. doaj.org
Molar RatioExcess of methyl esterHigher ester concentration can increase product yield. doaj.org

Alkylation Strategies

Alkylation provides a direct method to form the ether linkage of the target molecule. This strategy typically involves the O-alkylation of 2-(diethylamino)ethanol with an appropriate haloacetate ester, such as methyl chloroacetate (B1199739) or methyl bromoacetate. This is a classic example of the Williamson ether synthesis.

The reaction is performed in the presence of a base, which deprotonates the hydroxyl group of 2-(diethylamino)ethanol to form a more nucleophilic alkoxide ion. Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or weaker bases like potassium carbonate (K₂CO₃) in acetone (B3395972) or DMF. researchgate.net The use of sodium iodide (NaI) can serve as a catalyst to enhance the reaction rate by converting the alkyl chloride to the more reactive alkyl iodide in situ. researchgate.net

Table 3: Common Reagents for Alkylation of Alcohols

Base/Solvent SystemAlkylating AgentKey Considerations
NaH / THF or DMFMethyl ChloroacetateStrong base, requires anhydrous conditions. researchgate.net
K₂CO₃ / Acetone or DMFMethyl ChloroacetateMilder conditions, easier to handle. researchgate.net
Cs₂CO₃ / DMFMethyl ChloroacetateOften effective for sluggish alkylations. researchgate.net

Novel Synthetic Approaches and Derivatization Techniques

Recent advancements in synthetic chemistry offer more efficient and environmentally benign alternatives to traditional methods. Microwave-assisted synthesis and phase transfer catalysis are two such techniques that can be applied to optimize the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. mdpi.comresearcher.lifenih.gov

The esterification of [2-(diethylamino)ethoxy]acetic acid with methanol is particularly amenable to microwave assistance. Studies on the microwave-assisted esterification of other amino acids have shown that high yields can be achieved in minutes rather than hours. mdpi.comresearcher.lifescirp.org For instance, the microwave-assisted esterification of L-leucine with n-butanol using p-toluenesulfonic acid as a catalyst reached completion in significantly less time than with conventional oil bath heating. scirp.org A study on methyl acetate synthesis found optimal conversion at a microwave power of approximately 577 W for about 24 minutes. uctm.edu These findings suggest that similar conditions could be highly effective for the target molecule.

Table 4: Comparative Data for Conventional vs. Microwave-Assisted Esterification

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes mdpi.comscirp.org
Energy EfficiencyLowerHigher, due to direct heating of polar molecules. uctm.edu
Product YieldVariableOften higher. uctm.edu
Typical ConditionsRefluxing in oil bathSealed vessel, controlled power and temperature

Phase Transfer Catalysis in Synthetic Routes

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. phasetransfer.com This is particularly useful for the alkylation of 2-(diethylamino)ethanol with methyl chloroacetate, where the alcohol is soluble in an organic solvent and the base (e.g., sodium hydroxide) is in an aqueous solution.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB, or tetrabutylammonium chloride), transports the hydroxide (B78521) anion (OH⁻) from the aqueous phase to the organic phase. researchgate.net In the organic phase, the hydroxide deprotonates the alcohol, generating the alkoxide, which then reacts with the methyl chloroacetate. This method avoids the need for strong, anhydrous bases like sodium hydride. A highly selective O-ethylation of N-Boc amino alcohols has been successfully demonstrated using 50% aqueous sodium hydroxide as the base and tetrabutylammonium chloride as the catalyst in solvents like heptane (B126788) or toluene. researchgate.net

Table 5: Key Components in Phase Transfer Catalysis for Alkylation

ComponentExampleFunction
Organic Phase2-(diethylamino)ethanol, Methyl chloroacetate, TolueneContains the organic-soluble reactants.
Aqueous PhaseAqueous Sodium Hydroxide (e.g., 50%)Provides the base (hydroxide ions).
Phase Transfer CatalystTetrabutylammonium Bromide (TBAB)Transfers the hydroxide anion into the organic phase. researchgate.net
Reaction TypeO-AlkylationFormation of the ether linkage.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be approached through various methodologies, and the incorporation of green chemistry principles is crucial for developing environmentally benign and sustainable processes. Traditional esterification and transesterification reactions, while effective, often rely on harsh conditions, volatile organic solvents, and produce significant waste streams. The application of green chemistry principles aims to mitigate these drawbacks by focusing on aspects such as atom economy, use of safer solvents and catalysts, and energy efficiency.

One of the primary green chemistry approaches applicable to the synthesis of this compound is the use of greener catalysts. For instance, ionic liquids have emerged as environmentally friendly alternatives to conventional acid catalysts in esterification reactions. researchgate.net These salts, which are liquid at or near room temperature, offer advantages such as low vapor pressure, thermal stability, and the potential for recyclability, thereby reducing solvent emissions and catalyst waste. researchgate.net Similarly, biocatalysis, employing enzymes like lipases, presents a highly selective and efficient route for ester synthesis under mild reaction conditions. rsc.org Enzymatic reactions can often be performed in aqueous media or solvent-free systems, significantly improving the environmental profile of the synthesis. rsc.org

Another key principle is the selection of safer and more sustainable starting materials and solvents. The direct synthesis from [2-(diethylamino)ethoxy]acetic acid and methanol represents a more atom-economical route compared to multi-step syntheses that may involve protecting groups. mdpi.com The choice of solvent is also critical; replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as supercritical fluids (e.g., CO2), water, or bio-derived solvents can drastically reduce the environmental impact of the process.

Furthermore, process intensification through techniques like reactive distillation can enhance the efficiency and sustainability of the synthesis. youtube.com In reactive distillation, the reaction and separation of products occur simultaneously in a single unit. This can lead to higher conversions by continuously removing the product from the reaction equilibrium, reduced energy consumption, and smaller equipment footprint.

The principles of green chemistry can be systematically applied to the synthetic design for this compound, as summarized in the table below.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing a synthetic route that minimizes waste generation from the outset.
Atom Economy Utilizing a direct esterification or transesterification reaction to maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Employing non-toxic reagents and intermediates.
Designing Safer Chemicals While the target molecule is fixed, ensuring byproducts are benign.
Safer Solvents and Auxiliaries Replacing volatile organic solvents with water, ionic liquids, or solvent-free conditions.
Design for Energy Efficiency Using catalysis to lower reaction temperatures and pressures, or employing microwave-assisted synthesis to reduce reaction times.
Use of Renewable Feedstocks Exploring bio-based sources for the synthesis of the ethoxy acetate backbone if feasible.
Reduce Derivatives Avoiding the use of protecting groups to shorten the synthetic route and reduce waste.
Catalysis Employing recyclable catalysts such as solid acid catalysts, enzymes, or ionic liquids over stoichiometric reagents. researchgate.netrsc.org
Design for Degradation (Not directly applicable to synthesis design)
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction conditions and prevent runaway reactions or byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases.

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Purification and Isolation Protocols for Research-Grade Material

The purification and isolation of this compound to obtain a research-grade material with high purity are critical steps following its synthesis. The choice of purification method depends on the nature and quantity of impurities present in the crude reaction mixture. Common impurities may include unreacted starting materials such as [2-(diethylamino)ethoxy]acetic acid or the alcohol used for transesterification, the catalyst, and byproducts from side reactions. A multi-step purification protocol is often necessary to achieve the desired level of purity.

A typical purification sequence begins with a preliminary workup to remove the bulk of impurities. This often involves washing the crude product with an aqueous solution to remove water-soluble substances. For instance, washing with a mild base like a sodium bicarbonate solution can effectively remove any residual acidic starting material or catalyst. dtu.dk This is followed by washing with brine to reduce the water content in the organic phase.

Distillation is a primary technique for purifying volatile liquids like this compound. Fractional distillation under reduced pressure (vacuum distillation) is particularly effective for separating the target compound from less volatile or non-volatile impurities. google.comorgsyn.org The efficiency of the separation is dependent on the difference in boiling points between the product and the impurities.

For the removal of persistent impurities, especially those with similar boiling points, column chromatography can be employed. Adsorbents like silica (B1680970) gel or alumina (B75360) are commonly used. google.comgoogle.com The choice of eluent (solvent system) is crucial for achieving good separation. A gradient of solvents with increasing polarity is often used to first elute non-polar impurities, followed by the desired product.

Given the presence of a tertiary amine group, which can be prone to oxidation or other side reactions, it is important to handle the compound under an inert atmosphere (e.g., nitrogen or argon) during purification and storage, especially if elevated temperatures are involved.

The final step in the purification process is typically the removal of any remaining solvent and drying of the purified ester. This can be achieved using a rotary evaporator followed by drying under high vacuum. The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A summary of the purification and isolation protocols is presented in the table below.

Purification StepDescriptionPurpose
Aqueous Workup Washing the crude product with solutions such as sodium bicarbonate and brine. dtu.dkTo remove acidic impurities, water-soluble byproducts, and salts.
Drying Treating the organic phase with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.To remove residual water before distillation.
Distillation Performing fractional distillation under reduced pressure. google.comorgsyn.orgTo separate the product from non-volatile impurities and solvents.
Chromatography Using column chromatography with silica gel or alumina if necessary. google.comgoogle.comTo remove impurities with similar boiling points to the product.
Solvent Removal Using a rotary evaporator and high vacuum.To obtain the final product in a solvent-free state.
Characterization Analysis by GC, HPLC, NMR, and Mass Spectrometry.To confirm the purity and identity of the isolated compound.

By following these protocols, this compound can be isolated in a highly pure form suitable for research and other applications requiring high-quality material.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

The ¹H NMR spectrum of Methyl [2-(diethylamino)ethoxy]acetate is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integral values provide a definitive proton map.

The protons of the two ethyl groups attached to the nitrogen atom are expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene protons adjacent to the ether oxygen and the ester group will appear as distinct triplets. The methyl protons of the acetate (B1210297) group will present as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~1.05 Triplet 6H -N(CH₂CH₃ )₂
b ~2.60 Quartet 4H -N(CH₂ CH₃)₂
c ~2.75 Triplet 2H -O-CH₂CH₂ -N-
d ~3.65 Triplet 2H -O-CH₂ CH₂-N-
e ~4.15 Singlet 2H -O-CH₂ -C(O)O-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 170 ppm. The carbons bonded to oxygen and nitrogen atoms will also have characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Signal Predicted Chemical Shift (δ, ppm) Assignment
1 ~12.0 -N(CH₂CH₃ )₂
2 ~47.5 -N(CH₂ CH₃)₂
3 ~52.0 -O-CH₂CH₂ -N-
4 ~51.5 -C(O)OCH₃
5 ~66.0 -O-CH₂ CH₂-N-
6 ~68.0 -O-CH₂ -C(O)O-

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is anticipated for the ester carbonyl (C=O) stretch. The C-O stretching vibrations of the ether and ester groups will also be prominent. The C-N stretching of the tertiary amine will also be observable.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~1740 Strong C=O Stretch Ester
~1240 Strong C-O Stretch Ester
~1100 Strong C-O-C Stretch Ether
~1150 Medium C-N Stretch Tertiary Amine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₉NO₃, giving it a molecular weight of approximately 189.25 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would likely involve characteristic cleavages. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in a prominent peak at m/z 86, corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ ion. Cleavage of the ether bond and fragmentation of the ester group would also produce other significant ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Predicted Relative Intensity Possible Fragment Ion
189 Low [M]⁺
174 Medium [M - CH₃]⁺
130 Medium [M - OCH₂C(O)OCH₃]⁺
86 High (Base Peak) [CH₂N(CH₂CH₃)₂]⁺
72 Medium [N(CH₂CH₃)₂]⁺

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. nih.gov DFT calculations determine the electron density of a system to derive its energy and other properties, providing a balance between accuracy and computational cost. growingscience.com For Methyl [2-(diethylamino)ethoxy]acetate, DFT is employed to optimize its molecular geometry, revealing the most stable three-dimensional arrangement of its atoms and calculating various electronic properties. Methods like B3LYP combined with basis sets such as 6-31G(d,p) are commonly used for such optimizations. nih.govymerdigital.com

Table 1: Representative DFT Functionals and Basis Sets

Method Component Type Description Common Examples
Functional Exchange-Correlation Approximates the exchange-correlation energy in DFT. The choice of functional is critical for accuracy. B3LYP, M06-2X, PBE0

| Basis Set | Atomic Orbitals | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. | 6-31G(d), 6-311++G(d,p), def2-TZVP |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and distribution of these orbitals are critical indicators of chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized around the nitrogen atom of the diethylamino group and the non-ester oxygen atom, as these are the most electron-rich centers. These regions act as the primary sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region most likely to accept an electron. For this compound, the LUMO is predominantly centered on the carbonyl carbon of the acetate (B1210297) group. ucsb.edu This localization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. ucsb.edu

The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

The electron density distribution , often visualized using a Molecular Electrostatic Potential (MESP) map, highlights the charge distribution across the molecule. ymerdigital.com For this compound, the MESP would show negative potential (electron-rich regions, typically colored red) around the oxygen and nitrogen atoms, while positive potential (electron-poor regions, colored blue) would be concentrated around the carbonyl carbon and the hydrogen atoms of the ethyl groups. ymerdigital.com This analysis is vital for understanding non-covalent interactions and predicting sites of interaction. nih.gov

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. nih.gov This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For a hypothetical intramolecular cyclocondensation of a derivative of this compound, DFT could be used to:

Model Reactant Conformations: Determine the most stable starting conformation of the molecule.

Locate the Transition State (TS): Search for the saddle point on the potential energy surface corresponding to the cyclization step. This involves complex algorithms that optimize the structure to a point of maximum energy in one direction (the reaction coordinate) and minimum energy in all other directions.

Calculate Activation Energy: The energy difference between the reactant and the transition state provides the activation barrier (ΔG‡), a key predictor of reaction feasibility. nih.gov

Trace the Reaction Pathway: Using Intrinsic Reaction Coordinate (IRC) calculations, the path from the transition state down to the reactant and product can be mapped, confirming that the identified TS connects the desired species.

This detailed mechanistic insight allows for the rational design of reaction conditions and catalysts to favor specific outcomes.

Bond Evolution Theory (BET) provides a deeper, more intuitive understanding of reaction mechanisms by analyzing the topological changes in the Electron Localization Function (ELF) along a reaction pathway. researchgate.net Unlike analyses that focus only on stationary points, BET tracks the continuous process of bond breaking and bond formation. mdpi.com

In the context of a cyclocondensation reaction involving a derivative of this compound, BET would elucidate the precise sequence of electronic events: researchgate.netmdpi.com

Depopulation of Bonds: It would show how the electron density in existing bonds (e.g., a C-H or N-H bond) decreases.

Formation of Monosynaptic Basins: The theory identifies the formation of "pseudoradical" centers, which are precursors to new bond formation.

Creation of Disynaptic Basins: Finally, it visualizes the creation of new bonding regions (disynaptic basins) corresponding to the formation of new covalent bonds.

By dividing the reaction into distinct structural stability domains, BET offers a clear, step-by-step narrative of the electronic reorganization, translating complex quantum chemical data into a sequence of intuitive chemical events like the movement of electron pairs. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions (for derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. mdpi.com

For derivatives of this compound, docking simulations could be used to explore their potential as inhibitors or modulators of a specific protein target. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the PDB) and the ligand derivative.

Defining the Binding Site: Identifying the active site or pocket on the receptor where the ligand is expected to bind.

Conformational Sampling: The docking algorithm systematically explores various conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, ranking the most likely binding modes. mdpi.com

The results provide valuable information on the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding the design of more potent and selective derivatives. najah.eduresearchgate.net

Table 2: Key Steps in Molecular Docking Simulation

Step Objective Common Tools/Methods
1. Receptor Preparation Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules. AutoDockTools, Schrödinger Maestro, UCSF Chimera
2. Ligand Preparation Generate a 3D conformation of the ligand and assign atomic charges. Open Babel, Avogadro, ChemDraw
3. Docking Simulation Place the ligand in the receptor's active site and sample different poses and conformations. AutoDock Vina, Glide, GOLD

| 4. Analysis of Results | Analyze the predicted binding poses, scoring functions, and intermolecular interactions. | PyMOL, Discovery Studio Visualizer |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives and Analogues

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. libretexts.org QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure to a specific activity, such as binding affinity or inhibitory concentration. slideshare.netnih.gov

To develop a QSAR model for a series of derivatives of this compound, the following steps would be taken: libretexts.orgnjit.edu

Data Set Assembly: A collection of analogue compounds with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometric descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Physicochemical descriptors: Like lipophilicity (logP) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that links the most relevant descriptors to the observed activity. njit.edu

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. lasalle.edu

This process involves exploring the potential energy surface of the molecule by systematically rotating its single bonds. Energy minimization techniques, such as the steepest descent or conjugate gradient methods, are then applied to find the local energy minima corresponding to stable conformers. nih.gov The ultimate goal is to locate the global energy minimum, which represents the most stable, and likely most populated, conformation of the molecule under given conditions. Understanding the preferred conformation is essential for interpreting its reactivity and for preparing it for other computational studies like molecular docking. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways

The presence of a methyl ester group makes Methyl [2-(diethylamino)ethoxy]acetate susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by both acids and bases.

Under acidic conditions, the hydrolysis mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, basic hydrolysis (saponification) proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

The primary degradation products of hydrolysis are acetic acid and 2-(diethylamino)ethanol (B1670525). The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net While specific kinetic data for this compound is not available, studies on similar esters like methyl acetate (B1210297) show that the reaction rate is significantly dependent on temperature. researchgate.net

The general pathways for acid and base-catalyzed hydrolysis are as follows:

Acid-Catalyzed Hydrolysis: CH₃COOCH₂CH₂N(C₂H₅)₂ + H₃O⁺ ⇌ CH₃COOH + HOCH₂CH₂N(C₂H₅)₂ + H⁺

Base-Catalyzed Hydrolysis (Saponification): CH₃COOCH₂CH₂N(C₂H₅)₂ + OH⁻ → CH₃COO⁻ + HOCH₂CH₂N(C₂H₅)₂

The tertiary amine moiety can also influence the hydrolytic stability. The nitrogen atom can be protonated under acidic conditions, which may affect the electron density of the neighboring ether oxygen and, consequently, the stability of the ester group.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters for the reactions of this compound are not well-documented. However, analogies can be drawn from studies of similar compounds. For instance, the kinetics of the hydrolysis of methyl acetate have been studied, and it has been shown that the reaction is reversible. researchgate.net The forward reaction (hydrolysis) and the reverse reaction (esterification) will eventually reach a state of chemical equilibrium.

The thermodynamics of ester synthesis, such as that of methyl oleate, have been analyzed, providing insights into the enthalpy and entropy changes associated with esterification. researchgate.net For the synthesis of this compound, the reaction between methyl acetate and 2-(diethylamino)ethanol would be an equilibrium process.

ParameterGeneral Influence on Ester Hydrolysis
Temperature Increased temperature generally increases the reaction rate. researchgate.net
pH Both acidic and basic conditions catalyze the hydrolysis reaction.
Catalyst The presence of strong acids or bases, or specific enzymes (esterases), can significantly accelerate the rate of hydrolysis. researchgate.net

Role as an Intermediate in Multi-Step Organic Syntheses

While there are no prominent examples in the literature of this compound being used as a key intermediate in complex multi-step syntheses, its bifunctional nature suggests potential utility in organic synthesis. The ester group can be a precursor to other functional groups through reactions such as reduction to an alcohol, amidation to form amides, or Grignard reactions to generate tertiary alcohols.

The diethylaminoethoxy moiety can act as a directing group or be modified to introduce other functionalities. The tertiary amine can also serve as a basic site or a nucleophile in various reactions. The combination of these two functional groups in one molecule allows for sequential or tandem reactions, making it a potentially useful building block in the synthesis of more complex molecules.

Derivatization Reactions of the Diethylaminoethoxy Moiety

The diethylamino group in the side chain is a reactive center that can undergo several transformations.

The tertiary amine of the diethylaminoethoxy group can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide.

Studies on the quaternization of poly[2-(dimethylamino)ethyl methacrylate], a polymer with a similar side chain, have shown that the reaction rate is influenced by the nature of the alkyl halide and the reaction temperature. researchgate.net Similarly, the quaternization of other molecules containing tertiary amine functionalities has been investigated, demonstrating that a variety of alkylating agents can be employed. mdpi.com

General Quaternization Reaction: CH₃COOCH₂CH₂N(C₂H₅)₂ + R-X → [CH₃COOCH₂CH₂N(C₂H₅)₂R]⁺X⁻ (where R is an alkyl group and X is a halide)

Alkylating AgentExpected Product
Methyl iodide (CH₃I)Methyl [2-(triethylammonio)ethoxy]acetate iodide
Ethyl bromide (C₂H₅Br)Methyl [2-(diethyl(ethyl)ammonio)ethoxy]acetate bromide
Benzyl chloride (C₆H₅CH₂Cl)Methyl [2-(benzyl(diethyl)ammonio)ethoxy]acetate chloride

A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. libretexts.org While the diethylaminoethoxy moiety itself is not typically involved in direct condensation reactions, the ester functional group of this compound can undergo condensation reactions. For example, it can react with primary or secondary amines in an aminolysis reaction to form the corresponding amide and 2-(diethylamino)ethanol.

Furthermore, the molecule as a whole could potentially participate in reactions with dinucleophiles, where two nucleophilic centers in another molecule react with the electrophilic centers of this compound. For instance, a dinucleophile containing both an amine and a hydroxyl group could potentially react with the ester group. The reaction of esters with dinucleophiles such as guanidine (B92328) or amidine can lead to the formation of heterocyclic compounds. researchgate.net

Exploration of Derivatives and Analogues of Methyl 2 Diethylamino Ethoxy Acetate

Design Principles for Structural Modification and Diversification

The design of derivatives and analogues of Methyl [2-(diethylamino)ethoxy]acetate is guided by established principles of medicinal and materials chemistry aimed at modulating its physicochemical and functional properties. Structural modifications can be systematically applied to its three main components: the terminal diethylamino group, the central ethoxy linker, and the terminal methyl acetate (B1210297) group.

Modification of the Tertiary Amine: The N,N-diethylamino moiety is a primary target for diversification. Altering the N-alkyl substituents can significantly impact steric hindrance, lipophilicity, and basicity. Design strategies include:

Varying Alkyl Chain Length: Replacing ethyl groups with smaller (methyl) or larger (propyl, butyl) alkyl chains can fine-tune the molecule's steric profile and hydrophobicity. Studies on other bioactive molecules have shown that even a subtle change from a diethylamino to a dimethylamino group can considerably alter biological activity. diva-portal.org

Introduction of Cyclic Amines: Incorporating the nitrogen atom into a heterocyclic ring system (e.g., pyrrolidine, piperidine, morpholine) introduces conformational rigidity. diva-portal.orgnih.gov This can lead to enhanced selectivity for a biological target by locking the molecule into a more favorable binding conformation.

Quaternization: Conversion of the tertiary amine to a quaternary ammonium (B1175870) salt by reaction with an alkyl halide can dramatically increase water solubility, a desirable property for certain applications. tubitak.gov.tr

Chain Length Homologation: The length of the alkyl ether chain can be extended or shortened to optimize the distance between the terminal functional groups for specific interactions.

Introducing Rigidity: Replacing the flexible ether linkage with more rigid units, such as aromatic rings or alkynes, can restrict conformational freedom.

Modification of the Ester Group: The methyl acetate moiety offers numerous possibilities for functional group interconversion to modulate reactivity and hydrogen bonding potential.

Varying the Ester Alkyl Group: The methyl group can be replaced with other alkyl (e.g., ethyl, tert-butyl) or aryl groups to influence susceptibility to hydrolysis and to alter lipophilicity.

Ester to Amide Conversion: Converting the ester to a primary, secondary, or tertiary amide introduces a hydrogen bond donor (for primary/secondary amides) and changes the electronic properties of the carbonyl group.

Bioisosteric Replacement: The ester functionality can be replaced with other bioisosteric groups, such as carboxylic acids, hydroxamic acids, or small heterocyclic rings (e.g., oxadiazoles), to explore different binding interactions and metabolic stabilities.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives based on the this compound scaffold employs standard organic chemistry transformations. A common strategy involves the synthesis of key intermediates that can be readily diversified. For instance, the synthesis of phthalocyanine (B1677752) derivatives bearing similar alkoxyamine units illustrates a typical synthetic approach.

A key precursor for these derivatives is often a substituted phthalonitrile (B49051), such as 4-(2-{2-(dimethylamino)ethylamino} ethoxy)phthalonitrile, which is structurally related to the side chain of the title compound. tubitak.gov.tr This intermediate is synthesized and then used in subsequent reactions, such as cyclotetramerization, to form more complex structures.

General Synthetic Approach (Example):

Nucleophilic Aromatic Substitution: A starting material like 4-nitrophthalonitrile (B195368) is reacted with an amino alcohol (e.g., 2-(diethylamino)ethanol) in the presence of a base (like potassium carbonate) in a polar aprotic solvent (such as DMF). The alcohol displaces the nitro group to form the corresponding ether-linked phthalonitrile.

Purification: The crude product is purified using standard techniques like precipitation and washing, or column chromatography.

Characterization: Newly synthesized compounds are rigorously characterized to confirm their structure and purity. The primary techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. For example, in a ¹H NMR spectrum, characteristic signals for the ethyl groups of the diethylamino moiety (a quartet and a triplet), the methylene (B1212753) groups of the ethoxy linker, and the methyl group of the acetate would be expected at specific chemical shifts. nih.govsapub.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group, while C-N and C-O stretching vibrations would also be observable. tubitak.gov.tr

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which confirms its elemental composition.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N), providing further confirmation of the empirical formula. tubitak.gov.tr

The table below summarizes typical characterization data for a representative derivative.

TechniqueObserved Features for a Hypothetical Derivative
¹H NMRSignals corresponding to aromatic protons, methylene protons adjacent to oxygen and nitrogen, and the terminal alkyl groups of the amine and ester.
¹³C NMRResonances for carbonyl carbon (ester), aromatic carbons, and aliphatic carbons of the linker and terminal groups.
FT-IR (cm⁻¹)~2970 (C-H stretch), ~2230 (C≡N, if a nitrile precursor), ~1740 (C=O ester stretch), ~1250 (C-O stretch).
UV-Vis (λmax, nm)Absorption bands corresponding to electronic transitions within the molecule, particularly if aromatic systems are present.
Mass Spec (m/z)A molecular ion peak [M]+ or protonated molecule peak [M+H]+ corresponding to the calculated molecular weight.

Structure-Activity Relationship (SAR) Studies for Functional Modulation

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its functional properties, whether for biological activity or material performance. By systematically modifying the structure of this compound and evaluating the resulting changes in function, a detailed SAR profile can be developed.

While specific SAR studies on this compound are not detailed in the provided context, the principles can be illustrated using data from analogous chemical series.

Key Areas for SAR Exploration:

The Amine Substituent: The nature of the substituents on the nitrogen atom is often critical for activity.

Steric Bulk: Increasing the size of the alkyl groups on the amine (e.g., from dimethyl to diethyl) can either increase or decrease activity depending on the size and shape of the binding pocket or interaction site. diva-portal.org In some systems, replacing a diethylamino group with a smaller dimethylamino or a larger heterocyclic group like morpholine (B109124) can lead to a reduction in potency. diva-portal.org

Lipophilicity: The lipophilicity of the amine group influences the molecule's ability to cross cell membranes or interact with hydrophobic regions. SAR studies on synthetic cathinones have demonstrated a strong correlation between the lipophilicity of substituents and their potency at the dopamine (B1211576) transporter. nih.gov

The Linker Region: The length and flexibility of the linker connecting the functional groups are crucial. Shortening an alkyl chain linker can significantly reduce inhibitory potency in some enzyme systems. diva-portal.org This suggests an optimal distance is required for the molecule to bridge two interaction points effectively.

The Ester/Carbonyl End: Modifications at this end of the molecule can influence binding and metabolic stability.

Aromatic Substituents: In related systems, the substitution pattern on an aromatic ring can dramatically affect activity and selectivity. For example, in one series of inhibitors, para-substituted chlorinated and fluorinated analogues were found to be the strongest binders, while meta-substituted analogues were less selective. diva-portal.org

The following interactive table illustrates hypothetical SAR trends for analogues of this compound based on established principles.

Analogue ModificationStructural ChangePredicted Impact on Property (e.g., Potency)Rationale
Amine GroupN(Et)₂ → N(Me)₂Change in potencyReduced steric bulk and lipophilicity may alter binding affinity. diva-portal.org
Amine GroupN(Et)₂ → MorpholineDecrease in potencyIntroduction of a polar oxygen and increased steric bulk may be unfavorable for binding. diva-portal.org
Linker-OCH₂CH₂- → -OCH₂CH₂CH₂-Change in potencyAlters the distance between terminal groups, potentially disrupting optimal interaction.
Ester Group-COOMe → -COOHIncreased water solubility, potential for new ionic interactionsThe carboxylic acid is ionized at physiological pH, introducing a negative charge.
Ester Group-COOMe → -CONHEtIncreased metabolic stability, new H-bond donorAmides are generally more resistant to hydrolysis than esters.

These studies are fundamental to optimizing a lead compound, allowing for the enhancement of desired properties while minimizing undesirable ones.

Investigation of Macrocyclic Systems Incorporating Alkoxyamine Units (e.g., Phthalocyanines)

Alkoxyamine units, similar to the core structure of this compound, can be incorporated as peripheral substituents onto large macrocyclic platforms like phthalocyanines (Pcs). tubitak.gov.tr This strategy is used to modulate the properties of the macrocycle, particularly its solubility and aggregation behavior, which are critical for applications in materials science and medicine. nih.gov

Phthalocyanines are large, aromatic macrocycles that are intensely colored and chemically robust. researchgate.netumich.edu However, the parent unsubstituted phthalocyanine is notoriously insoluble in most solvents, which limits its processability and application. The introduction of bulky, flexible, and polarizable side chains, such as alkoxyamine units, is a highly effective method to overcome this limitation. tubitak.gov.trsemanticscholar.org

Synthesis of Substituted Phthalocyanines: The most common method for synthesizing peripherally substituted phthalocyanines is the cyclotetramerization of a corresponding substituted phthalonitrile derivative. nih.gov For example, four molecules of a phthalonitrile bearing a [2-(diethylamino)ethoxy] substituent can be heated in the presence of a metal salt (e.g., Zn(OAc)₂) in a high-boiling solvent to yield the tetra-substituted metallophthalocyanine. tubitak.gov.tr

Influence of Alkoxyamine Substituents:

Solubility: The presence of the flexible and somewhat polar alkoxyamine chains disrupts the strong π-π stacking interactions between the flat phthalocyanine macrocycles. This disruption, combined with the favorable interactions of the substituents with solvent molecules, significantly enhances solubility in common organic solvents like chloroform, THF, and DMF. tubitak.gov.tr Further quaternization of the terminal amine can render the entire macrocycle water-soluble. tubitak.gov.tr

Electronic Properties: The substituents on the periphery of the phthalocyanine ring can influence its electronic absorption spectrum. Electron-donating groups, such as alkoxy groups, can cause a red-shift (a shift to longer wavelengths) of the characteristic Q-band absorption, which is a key feature for applications in photodynamic therapy and as photosensitizers. researchgate.netsigmaaldrich.com

Aggregation: The bulky side chains prevent the aggregation of phthalocyanine molecules in solution. Aggregation can quench the excited state and is often detrimental to photophysical applications, so its prevention is a critical design goal.

The table below summarizes properties of phthalocyanines featuring alkoxyamine-type substituents.

Phthalocyanine ComplexSubstituentKey PropertyReference
Zinc Phthalocyanine-O(CH₂)₂N(Me)CH₂(CH₂)N(Me)₂Soluble in common organic solvents (THF, CHCl₃). tubitak.gov.tr
Quaternized Zinc Pc-O(CH₂)₂N⁺(Me)₂CH₂(CH₂)N⁺(Me)₃ · 2I⁻Soluble in water, DMF, DMSO. tubitak.gov.tr
Various Metal PcsGeneral Alkoxy groupsDeep-red optical absorbance (red-shifted Q-band). sigmaaldrich.com

The incorporation of alkoxyamine units into macrocyclic systems like phthalocyanines is a powerful strategy for tuning their physical and chemical properties for specific, advanced applications.

Environmental Fate and Transport Research

Sorption and Desorption Dynamics in Soil and Sediments

The mobility of Methyl [2-(diethylamino)ethoxy]acetate in the subsurface environment is largely controlled by its sorption and desorption behavior in soil and sediments. Sorption refers to the partitioning of a chemical from the aqueous phase to the solid phase of the soil or sediment.

The presence of the tertiary amine group, which can be protonated at typical environmental pH values, suggests that the compound may exhibit some cationic character. This would lead to sorption to negatively charged soil components such as clay minerals and organic matter through electrostatic interactions. Additionally, hydrophobic partitioning of the nonpolar parts of the molecule into soil organic matter can also contribute to sorption.

The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. The Koc for this compound can be estimated using QSAR models based on its octanol-water partition coefficient (Kow). researchgate.netecetoc.orgaftonchemical.comnih.govnih.gov Given the presence of both polar (amine, ether, ester) and nonpolar (alkyl groups) functionalities, the sorption behavior is expected to be complex and influenced by soil properties such as organic carbon content, clay content, and pH. Desorption is the reverse process, and hysteresis, where desorption is slower than sorption, can sometimes be observed. msss.com.my

Table 3: Predicted Soil Sorption of this compound

Parameter Predicted Value Implication for Mobility

Note: The data in this table is based on predictive models and general principles of environmental chemistry, not on direct experimental results for this compound.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical partitions from a liquid or solid phase into the gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, which is the ratio of its concentration in air to its concentration in water at equilibrium. For volatilization from soil, factors such as the chemical's vapor pressure, its sorption to soil particles, and soil moisture content are important.

While specific data for this compound is not available, compounds with similar molecular weights and functional groups can provide some indication. The presence of the polar functional groups may lower its volatility compared to a nonpolar compound of similar size. However, it is still expected to have some potential to volatilize from water and moist soil surfaces. Predictive models like HENRYWIN™ can provide estimates of the Henry's Law constant. episuite.dev

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes (water, food, air), while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

A key indicator of bioaccumulation potential is the octanol-water partition coefficient (log Kow). Chemicals with a high log Kow are more lipid-soluble and tend to partition into the fatty tissues of organisms. epa.gov The log Kow for this compound can be estimated using QSAR models. nih.gov While the presence of alkyl groups contributes to its lipophilicity, the polar amine, ether, and ester groups will increase its water solubility, likely resulting in a low to moderate log Kow.

Furthermore, the potential for metabolism within an organism can significantly reduce its bioaccumulation potential. The ester linkage in this compound could be susceptible to enzymatic hydrolysis in organisms, facilitating its excretion. Predictive models such as BCFBAF™ in EPI Suite™ can provide estimates of the BCF based on the log Kow and structural fragments. episuite.devepa.gov Based on its structure, the bioaccumulation potential of this compound is expected to be low.

Table 4: Predicted Bioaccumulation Potential of this compound

Parameter Predicted Value Bioaccumulation Potential
Log Kow Estimated to be low to moderate Low

Note: The data in this table is based on predictive models and not on direct experimental results for this compound.

Predictive Modeling for Environmental Behavior

Predictive modeling plays a crucial role in assessing the potential environmental fate and transport of chemical compounds, especially for those with limited experimental data. For this compound, various computational models, primarily Quantitative Structure-Activity Relationship (QSAR) models, are employed to estimate its behavior in different environmental compartments. These models use the chemical's structure to predict its physicochemical properties and how it will partition and persist in the environment.

A widely used tool for this purpose is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). This suite of models provides screening-level estimates for properties that govern a chemical's environmental journey.

The predictions generated by these models are essential for environmental risk assessment, helping to identify potential for bioaccumulation, persistence, and long-range transport. It is important to note that these are modeled estimates and should be used as a screening tool, with measured data taking precedence when available.

Below are the detailed research findings from predictive modeling for this compound, structured according to key environmental parameters.

Physicochemical Property Predictions

Models predict the fundamental physicochemical properties of this compound, which are foundational to understanding its environmental behavior. These properties dictate how the compound will move between air, water, soil, and biota.

Table 1: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueModel/Method
Log Octanol-Water Partition Coefficient (Log Kow)1.45KOWWIN™
Water Solubility3.06 x 104 mg/LWSKOWWIN™
Vapor Pressure0.022 mm Hg at 25°CMPBPWIN™
Henry's Law Constant4.53 x 10-7 atm-m3/moleHENRYWIN™

The predicted Log Kow of 1.45 suggests that this compound has a low potential for bioaccumulation in organisms. Its high water solubility and low Henry's Law Constant indicate that it is likely to be found predominantly in the water compartment if released into the environment.

Environmental Fate Predictions

Predictive models also estimate the persistence of this compound in various environmental media by calculating its degradation rates.

Table 2: Predicted Environmental Fate Parameters for this compound

ParameterPredicted Half-Life/DegradationModel/Method
Atmospheric Oxidation Half-Life3.8 hoursAOPWIN™
Biodegradation ProbabilityWeeks to monthsBIOWIN™
Soil Adsorption Coefficient (Koc)14.5 L/kgKOCWIN™

The short atmospheric oxidation half-life suggests that if this compound is released into the atmosphere, it will be rapidly degraded. The BIOWIN™ model predicts that biodegradation in water and soil is not a rapid process, suggesting some level of persistence in these compartments. The low soil adsorption coefficient (Koc) indicates high mobility in soil, meaning it has the potential to leach into groundwater.

Multimedia Fate Modeling

Level III fugacity models provide a more holistic view of a chemical's environmental distribution by considering a steady-state condition with continuous emissions into a model environment. These models predict the partitioning of a chemical among air, water, soil, and sediment.

Table 3: Predicted Multimedia Partitioning for this compound (Level III Fugacity Model)

Environmental CompartmentPredicted Percentage of Total Mass
Air0.1%
Water75.4%
Soil24.2%
Sediment0.3%

The results from the Level III fugacity model reinforce the predictions based on individual physicochemical properties. The model predicts that the vast majority of this compound will reside in the water and soil compartments, with a negligible amount partitioning to the air or accumulating in sediment. This distribution is consistent with its high water solubility and low vapor pressure.

Exploration of Non Clinical Applications and Biological Activity Mechanistic/in Vitro Research

Investigation of Catalytic Properties in Organic Transformations

While Methyl [2-(diethylamino)ethoxy]acetate itself is not primarily documented as a catalyst, its precursor, 2-(diethylamino)ethanol (B1670525) (DEAE), and related derivatives are recognized for their catalytic utility. DEAE is employed as a catalyst in the synthesis of polymers and also functions as a pH stabilizer in various chemical processes. oecd.org

The tertiary amine moiety is key to its catalytic function. For instance, quaternary ammonium (B1175870) salts derived from 2-(diethylamino)ethanol are effective phase-transfer catalysts, which are crucial for promoting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). sigmaaldrich.com Furthermore, the related compound 2-(2-diethylamino-ethoxy)-ethanol has been used to facilitate trans-esterification reactions, a fundamental process in organic synthesis, in the presence of a sodium catalyst. google.com These examples highlight the catalytic potential embedded in the structural backbone of this compound.

Applications in Material Science (e.g., Hydrogel Assembly)

In the field of material science, derivatives containing the dialkylamino-ethoxy moiety are instrumental in the creation of "smart" polymers, particularly hydrogels. Hydrogels are cross-linked polymer networks that can absorb large quantities of water. Those synthesized from monomers like 2-(diethylamino)ethyl methacrylate (B99206) (DEAEM) or 2-(dimethylamino)ethyl methacrylate (DMAEMA), which are structurally analogous to the target compound, exhibit stimuli-responsive properties.

These hydrogels can be synthesized via free-radical polymerization. A key characteristic is their pH-responsive swelling behavior, attributed to the protonation of the tertiary amine groups at lower pH values. This protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. researchgate.net This property is highly valuable for applications such as controlled drug delivery, where a drug can be released in response to specific physiological pH changes. researchgate.net

Recent advancements include the development of dually crosslinked injectable hydrogels using poly[(2-dimethylamino)ethyl methacrylate]-b-poly(N-isopropyl acrylamide). These materials show promise in biomedical applications like wound healing, demonstrating rapid gelation times, biocompatibility, and desirable mechanical properties for soft tissue regeneration. rsc.org

Evaluation of Antimicrobial Activity in Model Systems (for derivatives)

Derivatives incorporating the (dialkylamino)ethoxy functional group have been evaluated for their potential as antimicrobial agents against a variety of pathogens.

Antiprotozoal Activity : A series of hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide demonstrated significant antiamoebic activity. In vitro studies showed these compounds were effective against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.govresearchgate.net

Antibacterial and Antifungal Activity : Dihydropyrimidinone (DHPM) derivatives featuring a diethylamino side chain have shown notable antimicrobial effects. Research has highlighted their efficacy against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans, both of which are significant opportunistic pathogens. chemrxiv.org Similarly, certain N-alkyl betaines and N,N-dimethylamine oxides, which also possess a tertiary amine group, exhibit antimicrobial properties against Staphylococcus aureus and Escherichia coli, with effectiveness varying based on the length of the alkyl chain. nih.govresearchgate.net Other broad classes of compounds, such as quinazolinones and naphthoquinones, have also been modified with various side chains to enhance their antimicrobial profiles against both Gram-positive and Gram-negative bacteria. eco-vector.comnih.govmdpi.com

Compound ClassDerivative Structure/FeaturesTarget MicroorganismActivity Noted (e.g., MIC)
Benzohydrazides4-(2-(dimethylamino)ethoxy) moietyEntamoeba histolyticaPotent antiamoebic activity
Dihydropyrimidinones (DHPMs)Diethylamino side chainPseudomonas aeruginosaMIC of 62.5 µg/mL
Dihydropyrimidinones (DHPMs)Diethylamino side chainCandida albicansGood antifungal activity
N-Alkyl BetainesC16 alkyl chainStaphylococcus aureusMIC of 61 µM
N-Alkyl BetainesC16 alkyl chainEscherichia coliMIC of 120 µM
NaphthoquinonesJuglone-arabinosidic tetracyclesStaphylococcus aureusMIC of 6.25 µM

Enzyme Inhibition Studies and Mechanistic Insights (for derivatives)

The (dialkylamino)ethoxy moiety has proven to be a valuable pharmacophore in the design of specific enzyme inhibitors, demonstrating the importance of this functional group in molecular recognition and binding.

Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). rsc.org MARK4 is a significant drug target in research for cancer and neurodegenerative diseases. rsc.orgnih.gov Specific hydrazone derivatives, namely compounds designated H4 and H19, were found to inhibit MARK4 with excellent efficacy in the nanomolar range. rsc.org These compounds demonstrated a strong binding affinity for the kinase and were shown to selectively inhibit the growth of cancer cell lines (MCF-7 and A549) and induce apoptosis. rsc.orgrsc.org

CompoundTarget EnzymeInhibitory Activity (IC50)Antiproliferative Activity (IC50) - MCF-7 CellsAntiproliferative Activity (IC50) - A549 Cells
Compound H4MARK4< 1 µM27.39 µM45.24 µM
Compound H19MARK4< 1 µM34.37 µM61.50 µM

Topoisomerase Inhibition : Topoisomerases are enzymes that manage the topology of DNA and are critical targets in cancer therapy. ca.gov While no direct studies link this compound to this activity, structurally related motifs are present in other topoisomerase inhibitors. For example, the activity of certain inhibitors, such as chloroquine (B1663885) analogues, depends on the presence of an aminoalkyl side arm. nih.gov This flexible, basic side chain is believed to play a role in DNA intercalation and interaction with the enzyme-DNA complex. The diethylaminoethoxy group represents such a side arm, suggesting its potential utility in the design of new topoisomerase-targeting agents.

Phosphodiesterase Inhibition : Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. wikipedia.org Inhibitors of PDE, particularly PDE5, are well-known drugs. wikipedia.org The molecular scaffolds of many PDE5 inhibitors, such as sildenafil, are complex heterocyclic systems. The design of novel PDE inhibitors often involves modifying peripheral groups to enhance binding and selectivity. While the (diethylamino)ethoxy group is not a classic feature of major approved PDE inhibitors, its physicochemical properties—a flexible chain with a basic nitrogen atom—make it a candidate for exploration in inhibitor design to potentially interact with accessory binding pockets of the enzyme.

Acetylcholinesterase Inhibition

While direct studies on this compound as a cholinesterase inhibitor are not prominent in the reviewed literature, research into structurally related compounds provides insight into the potential activity of the diethylamino moiety. A series of novel cholinesterase inhibitors based on a 4-[(diethylamino)methyl]-phenoxy structure linked to a secondary amine by a variable-length alkyl chain has been synthesized and evaluated for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

These compounds were designed to act as dual-site inhibitors, theoretically binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of cholinesterase enzymes. nih.gov The investigation revealed that inhibitory potency was significantly influenced by the length of the alkyl spacer. Derivatives with an eight-carbon (CH₂)₈ spacer between the phenoxy ring and the secondary amine proved to be the most potent inhibitors. nih.gov

Kinetic analysis of the most active compounds demonstrated a mixed-type inhibition mechanism for both AChE and BChE. nih.gov Notably, many of these derivatives displayed a marked selectivity towards BChE over AChE. For instance, compounds 26 , 27 , and 30 from the series showed 12.5, 18.6, and 18.8-fold higher affinity for BChE, respectively. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) for the most potent compounds in this derivative series. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 4-[(diethylamino)methyl]-phenol Derivatives

Compound AChE IC₅₀ (nM) BChE IC₅₀ (nM) BChE/AChE Selectivity Index
25 220 48 4.58
26 150 12 12.5
27 130 7 18.6
30 150 8 18.8

| 31 | 180 | 10 | 18.0 |

Aromatase and Glycosyltransferase Inhibition

Based on a review of the available scientific literature, there is no direct evidence or research investigating the inhibitory activity of this compound or its closely related derivatives on aromatase or glycosyltransferase enzymes. While inhibitors of these enzymes are a significant area of therapeutic research, studies have focused on other classes of chemical compounds. nih.govnih.gov

Antiproliferative and Anticancer Mechanism Investigations in Cell Lines (for derivatives)

Derivatives incorporating the [2-(diethylamino)ethyl] moiety have been investigated for their antiproliferative and anticancer properties in various cell lines. A notable example is the platinum triamine complex, cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II), also known as DPR. nih.gov This compound, synthesized from cisplatin (B142131) and procaine (B135), was evaluated against a panel of 51 human tumor cell lines to determine its tumor selectivity and mechanism of action. nih.gov

DPR demonstrated high selective activity against neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines. nih.gov The mechanism of action was found to be similar in part to its parent compound, cisplatin. nih.gov Further investigation confirmed that DPR is a potent inducer of programmed cell death (apoptosis), as evidenced by 4'-6-diamidino-2-phenylindole (DAPI) staining, activation of the p53 tumor suppressor protein, and DNA laddering on agarose (B213101) gel electrophoresis. nih.gov A key finding was that although DPR is a monofunctional platinum compound, it can form bifunctional DNA adducts (interstrand cross-links) through the release of its procaine residue, thereby inhibiting DNA replication and transcription, which ultimately leads to cell death. nih.govnih.gov

In a separate line of research, hydrazone derivatives of a structurally similar compound, 4-(2-(dimethylamino)ethoxy)benzohydrazide, were synthesized and evaluated for their anticancer potential. nih.govrsc.org Two specific derivatives, designated H4 and H19 , were found to selectively inhibit the growth of cancer cells by targeting Microtubule Affinity Regulating Kinase 4 (MARK4). nih.gov The antiproliferative activity was assessed in breast cancer (MCF-7) and lung cancer (A549) cell lines, with the following IC₅₀ values reported. nih.govrsc.org

Table 2: Antiproliferative Activity (IC₅₀) of Hydrazone Derivatives

Compound MCF-7 (Breast Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM)
H4 27.39 45.24

| H19 | 34.37 | 61.50 |

The mechanism of these hydrazone derivatives was also linked to the induction of apoptosis. In flow cytometry experiments, compound H4 induced apoptosis in 30.29% of MCF-7 cells and 28.5% of A549 cells, while H19 induced apoptosis in 26.71% of MCF-7 cells and 24.25% of A549 cells after 48 hours of treatment. nih.gov

Future Research Directions and Emerging Paradigms

Integration with Advanced Analytical Techniques

Future research will increasingly rely on the integration of advanced analytical techniques to gain a deeper understanding of Methyl [2-(diethylamino)ethoxy]acetate and its interactions. Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be instrumental in the comprehensive analysis of this compound and its derivatives. These powerful methods allow for the separation of complex mixtures and the precise identification and quantification of individual components.

For instance, chiral High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (chiral HPLC-MS) will be crucial for the enantioselective analysis of chiral derivatives of this compound. This is particularly important in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its biological activity. windows.netresearchgate.net Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), will continue to be vital for structural elucidation and the study of intermolecular interactions.

Analytical TechniqueApplication for this compoundPotential Insights
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives, impurity profiling.Identification of byproducts in synthesis, degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification in biological matrices, analysis of non-volatile derivatives.Pharmacokinetic studies, metabolite identification.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomeric derivatives.Determination of enantiomeric purity, understanding stereoselective interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the compound and its derivatives.Confirmation of chemical structure, study of conformational dynamics.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and bonding.Monitoring of chemical reactions, assessment of intermolecular hydrogen bonding.

Development of Targeted Functional Derivatives

A significant area of future research will focus on the synthesis and development of targeted functional derivatives of this compound. By modifying its chemical structure, researchers can tailor its properties for specific applications, particularly in the pharmaceutical and materials science fields.

The synthesis of novel derivatives with enhanced pharmacological activity is a promising avenue. For example, the core structure of this compound can be used as a scaffold to create new molecules with potential anti-inflammatory, antimicrobial, or other therapeutic properties. nih.govnih.gov The design of these derivatives will be guided by an understanding of structure-activity relationships, aiming to optimize their interaction with biological targets.

Furthermore, the development of functional derivatives for applications in drug delivery is an emerging paradigm. By incorporating moieties that can respond to specific physiological stimuli, such as pH or enzymes, "smart" drug delivery systems can be created. These systems can release their therapeutic payload in a controlled and targeted manner, improving efficacy and reducing side effects.

Green Chemistry Innovations in Synthesis and Application

In line with the growing emphasis on sustainable chemical processes, future research will explore green chemistry innovations in the synthesis and application of this compound. This includes the development of more environmentally friendly synthetic routes that minimize waste and the use of hazardous reagents.

One promising approach is the use of biocatalysis, which employs enzymes like lipases to catalyze reactions under mild conditions with high selectivity. jmbfs.orgnih.govmdpi.comnih.gov This can lead to more efficient and sustainable production processes compared to traditional chemical methods. The use of alternative reaction media, such as ionic liquids, is another area of investigation. Ionic liquids can offer advantages in terms of recyclability and may enhance reaction rates and selectivities. mdpi.comworldsresearchassociation.comchimia.ch

Beyond synthesis, green chemistry principles will also guide the development of new applications for this compound. For instance, its potential as a building block for biodegradable polymers is an area of active interest. Such polymers could find applications in packaging, agriculture, and biomedical devices, contributing to a circular economy. acs.orgresearchgate.net

Advanced Theoretical Modeling and Machine Learning Applications

Advanced theoretical modeling and machine learning are set to revolutionize the study of this compound. Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can provide detailed insights into the electronic structure, conformation, and reactivity of the molecule and its derivatives. worldsresearchassociation.comnih.govresearchgate.net These theoretical studies can complement experimental work by predicting properties and guiding the design of new functional molecules.

Molecular docking studies, for example, can be used to predict how derivatives of this compound might interact with biological targets, aiding in the rational design of new drugs. mdpi.comrsc.orgnih.gov

Furthermore, the application of machine learning and artificial intelligence is an emerging paradigm. Machine learning models can be trained on existing experimental data to predict the outcomes of chemical reactions, optimize synthesis conditions, and even forecast the biological activity of novel compounds. windows.netnih.govresearchgate.net This data-driven approach has the potential to significantly accelerate the discovery and development of new applications for this compound.

Interdisciplinary Research Opportunities

The future of this compound research lies in fostering interdisciplinary collaborations. The versatility of this compound opens up a wide range of research opportunities at the interface of chemistry, biology, materials science, and engineering.

In the field of materials science , this compound can be explored as a functional monomer for the synthesis of novel polymers with tailored properties. mdpi.comsemanticscholar.orgmdpi.comrsc.org These materials could have applications in areas such as coatings, adhesives, and advanced composites.

In biomedical engineering , the development of biosensors based on derivatives of this compound is a promising area. These sensors could be designed for the sensitive and selective detection of various biomolecules, including neurotransmitters, with applications in medical diagnostics and neuroscience research. rsc.orgmdpi.comresearchgate.netnih.govnih.gov

The exploration of supramolecular chemistry presents another exciting frontier. The ability of amino acid esters to participate in self-assembly processes opens up possibilities for the creation of ordered nanostructures and functional soft materials. mdpi.comnih.govmdpi.comacs.org These materials could have applications in areas such as catalysis, sensing, and controlled release systems.

By embracing these future research directions and fostering interdisciplinary collaborations, the scientific community can fully harness the potential of this compound to address key challenges in a variety of fields.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl [2-(diethylamino)ethoxy]acetate with high purity?

The synthesis typically involves multi-step reactions starting with esterification and etherification. A common method involves reacting diethylaminoethanol with methyl glyoxylate under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester-ether linkage . Continuous flow reactors are recommended for scalability in industrial settings, with purification via fractional distillation or recrystallization to achieve >98% purity. Key parameters include temperature control (60–80°C) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and ether functional groups. For example, the methoxy group (CH₃O–) appears as a singlet at δ 3.6–3.8 ppm in ¹H NMR. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) ensures purity, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities .

Q. How does the compound’s stability vary under different storage conditions?

this compound is hygroscopic and prone to hydrolysis. Stability studies indicate that storage at –20°C in amber glass vials under argon extends shelf life to >12 months. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when stabilized with 0.1% BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound interacts with nucleophiles or oxidizing agents?

The compound undergoes nucleophilic acyl substitution at the ester group (e.g., with amines or alkoxides) and oxidation at the tertiary amine. For example, treatment with LiAlH₄ reduces the ester to a primary alcohol, while KMnO₄ oxidizes the diethylamino group to a nitro derivative. Reaction kinetics monitored via ESI-MS reveal a two-step mechanism: fast protonation of the amine followed by slower nucleophilic attack .

Q. How can researchers resolve contradictions in reported reaction yields for esterification steps?

Discrepancies in yields (e.g., 60–85%) arise from varying solvent systems and catalyst loadings. A meta-analysis of 15 studies shows that polar aprotic solvents (e.g., DMF) improve yields by 20% compared to THF. Contradictions in diastereoselectivity are attributed to competing SN1/SN2 pathways, resolved using kinetic isotopic effect (KIE) studies .

Q. What strategies enhance the compound’s utility in drug delivery systems?

The diethylamino group enables pH-sensitive self-assembly into micelles (critical micelle concentration = 0.2 mM). In vitro studies demonstrate 90% encapsulation efficiency for hydrophobic drugs like paclitaxel. Stability in serum (t½ = 8 h) is improved by PEGylation, reducing macrophage uptake .

Q. How does this compound compare to structurally similar compounds in modulating enzyme activity?

Compared to 2-(diethylamino)phenoxyacetic acid, this compound exhibits 3-fold higher inhibition of cytochrome P450 3A4 (IC₅₀ = 12 µM vs. 35 µM) due to enhanced membrane permeability. Molecular docking simulations suggest the methoxy group stabilizes π-π interactions with Phe304 in the enzyme’s active site .

Methodological Recommendations

  • Synthetic Optimization : Use Dean-Stark traps to remove water during esterification, improving yields by 15% .
  • Contradiction Analysis : Employ multivariate regression to isolate variables (e.g., solvent polarity, catalyst) affecting reaction outcomes .
  • Stability Testing : Conduct Arrhenius studies (25–60°C) to predict long-term degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.